3-nitro-N'-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide
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Overview
Description
3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C15H13N3O3. It is known for its unique structure, which includes a nitro group, a phenyl group, and a hydrazide linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
Chemical Reactions Analysis
3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .
Comparison with Similar Compounds
3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide can be compared with other similar compounds, such as:
3-nitrobenzohydrazide: Lacks the phenylbutan-2-ylidene group, making it less complex.
N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
3-nitro-N’-[(2E)-1-phenylbutan-2-ylidene]benzohydrazide: Has a different geometric isomerism, which can influence its chemical properties and biological effects.
The uniqueness of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide lies in its specific combination of functional groups and geometric configuration, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-nitro-N-[(Z)-1-phenylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-2-15(11-13-7-4-3-5-8-13)18-19-17(21)14-9-6-10-16(12-14)20(22)23/h3-10,12H,2,11H2,1H3,(H,19,21)/b18-15- |
InChI Key |
GRHZEHUFIXCKPP-SDXDJHTJSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
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